Product packaging for Famotidine Sulfone(Cat. No.:)

Famotidine Sulfone

Cat. No.: B13436740
M. Wt: 369.5 g/mol
InChI Key: KHXXJVBIPQEGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Famotidine Sulfone is a defined oxidative metabolite of the widely used histamine H2-receptor antagonist, Famotidine . In vivo, Famotidine undergoes minimal first-pass metabolism, with the S-oxide derivative being the only metabolite identified in humans . This compound is therefore of significant value in pharmaceutical and metabolic research for studying the biotransformation pathways and pharmacokinetic profile of Famotidine . It serves as a critical reference standard in analytical chemistry applications, including method development and validation for the quantitative analysis of Famotidine and its metabolites in biological matrices using techniques such as LC-MS/GC-MS. The research applications of this compound are rooted in the well-characterized mechanism of its parent compound. Famotidine itself is a potent histamine H2-receptor antagonist that inhibits gastric acid secretion by competitively blocking histamine from binding to receptors on gastric parietal cells . This action decreases both basal and stimulated acid output, forming the basis of Famotidine's therapeutic use in conditions like gastroesophageal reflux disease (GERD) and peptic ulcers . By studying metabolites like this compound, researchers can gain a more comprehensive understanding of the disposition and clearance of H2 antagonists. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N7O4S3 B13436740 Famotidine Sulfone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15N7O4S3

Molecular Weight

369.5 g/mol

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfonyl]-N'-sulfamoylpropanimidamide

InChI

InChI=1S/C8H15N7O4S3/c9-6(15-22(12,18)19)1-2-21(16,17)4-5-3-20-8(13-5)14-7(10)11/h3H,1-2,4H2,(H2,9,15)(H2,12,18,19)(H4,10,11,13,14)

InChI Key

KHXXJVBIPQEGPL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CS(=O)(=O)CCC(=NS(=O)(=O)N)N

Origin of Product

United States

Formation and Synthetic Pathways of Famotidine Sulfone

Oxidative Formation Mechanisms from Famotidine (B1672045)

The transformation of Famotidine to Famotidine Sulfone involves the oxidation of the sulfur atom within the molecule. This process can be influenced by various factors, including the choice of oxidizing agent and the specific reaction conditions employed.

Role of Specific Oxidizing Agents (e.g., Potassium Caroate)

Potassium caroate (KHSO5) has been identified as an effective oxidizing agent for the conversion of Famotidine to its sulfone derivative. isciii.es The reaction proceeds through an initial S-oxidation to form an S-oxide intermediate, which is then further oxidized to the sulfone. isciii.esresearchgate.net The presence of the sulfur atom in Famotidine's structure makes it susceptible to oxidation by agents like potassium caroate. bu.edu.eg Other oxidizing systems, such as those involving hydrogen peroxide or N-bromosuccinimide, have also been used in studies of Famotidine oxidation, highlighting the compound's reactivity towards oxidative degradation. bu.edu.eg

Kinetic Studies of Famotidine S-oxidation and Subsequent Sulfone Formation

Kinetic investigations have revealed that the oxidation of Famotidine to its S-oxide and subsequently to the sulfone follows second-order kinetics. isciii.esresearchgate.netresearchgate.net Studies conducted in buffer solutions at 293 K have provided insights into the reaction rates. isciii.esresearchgate.net The formation of the S-oxide product is favored under acidic conditions (pH 2.0-5.0), while the formation of the sulfone product is more prominent in neutral to slightly alkaline environments (pH 7.0-8.4). isciii.esresearchgate.netresearchgate.net The reaction rate constant for the formation of the sulfone from the S-oxide intermediate has been determined to be in the range of 14.49 to 32 min⁻¹ L mol⁻¹. isciii.esresearchgate.netresearchgate.net

Influence of Reaction Conditions on Sulfone Formation (e.g., pH, Temperature, Contact Time)

The formation of this compound is significantly influenced by reaction conditions such as pH, temperature, and contact time.

pH: The pH of the reaction medium is a critical factor. The oxidation to the S-oxide intermediate is favored in acidic conditions (pH 2.0-5.0), whereas the subsequent oxidation to the sulfone is optimized in neutral to alkaline conditions (pH 7.0-8.4). isciii.esresearchgate.netresearchgate.net This pH dependence is crucial for controlling the final product of the oxidation reaction.

Temperature: Kinetic studies have been carried out at a controlled temperature of 293 K (20°C). isciii.esresearchgate.net Temperature can influence the rate of reaction, with higher temperatures generally leading to faster reaction rates.

Contact Time: A contact time of 20 minutes has been utilized in experiments involving the oxidation of Famotidine with potassium caroate in a buffer solution with a pH of 7. isciii.esresearchgate.net This indicates that the reaction proceeds to a significant extent within this timeframe under these specific conditions.

Table 1: Influence of Reaction Conditions on this compound Formation

Parameter Condition Effect Citation
pH 2.0 - 5.0 Favors S-oxide formation isciii.esresearchgate.netresearchgate.net
7.0 - 8.4 Favors Sulfone formation isciii.esresearchgate.netresearchgate.net
Temperature 293 K (20°C) Controlled condition for kinetic studies isciii.esresearchgate.net

| Contact Time | 20 minutes | Sufficient for significant reaction at pH 7 | isciii.esresearchgate.net |

Reaction Rate Constants and Stoichiometry of Formation

The oxidation of Famotidine by potassium caroate to form the sulfone is a second-order reaction. isciii.esresearchgate.net The rate constant for the formation of the sulfone from the intermediate S-oxide falls within the range of 14.49 to 32 min⁻¹ L mol⁻¹. isciii.esresearchgate.netresearchgate.net The stoichiometry of the reaction between Famotidine and potassium caroate for the formation of the sulfone has been established as 1:2. isciii.esresearchgate.net This means that two moles of potassium caroate are required to oxidize one mole of Famotidine to this compound.

Table 2: Kinetic and Stoichiometric Data for this compound Formation

Parameter Value Citation
Reaction Order Second-order isciii.esresearchgate.net
Sulfone Formation Rate Constant 14.49 - 32 min⁻¹ L mol⁻¹ isciii.esresearchgate.netresearchgate.net

| Stoichiometry (Famotidine:KHSO5) | 1:2 | isciii.esresearchgate.net |

Targeted Synthetic Approaches for this compound for Research Purposes

For research purposes, where a pure sample of this compound is required, targeted synthetic approaches are employed. One documented method involves the use of a urea-hydrogen peroxide adduct. In this procedure, one mole of Famotidine is reacted with two equivalents of the urea-hydrogen peroxide adduct. ijper.org The reaction is typically carried out by maintaining a temperature of 85°C for 30 minutes. ijper.org The completion of the reaction can be monitored using techniques such as thin-layer chromatography (TLC). ijper.org The resulting product can then be purified through recrystallization to yield the sulfoxide (B87167) or, with appropriate stoichiometry, the sulfone. ijper.org

Oxidative Transformation and Fate Investigations

Oxidative Chemical Pathways Yielding Famotidine (B1672045) Sulfone

The formation of Famotidine Sulfone is a result of the oxidation of the thioether group within the famotidine molecule. This transformation typically occurs under conditions of oxidative stress. The presence of the sulfur atom in famotidine's structure makes it susceptible to oxidation, leading to the formation of the S-oxide derivative. bu.edu.eg

Chemical reactions involving potent oxidizing agents can facilitate the conversion of famotidine to its sulfone derivative. For instance, treatment with reagents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) can oxidize the sulfinyl group of a famotidine intermediate to a sulfone (-SO₂-). This over-oxidation is a critical consideration in impurity profiling during drug synthesis. Studies have shown that the oxidation of famotidine can yield both sulfoxides and sulfones. In one study, the transformation of cefazolin, a different pharmaceutical, by Mn(VII) resulted in a sulfone product, illustrating a potential pathway for such formations. scispace.com

Comparative Analysis of Famotidine Sulfoxide (B87167) and this compound in Oxidative Processes

Famotidine Sulfoxide and this compound are both products of famotidine oxidation, but they differ in the oxidation state of the sulfur atom. This distinction has significant implications for their roles as metabolites and degradation products.

Famotidine Sulfoxide as the Primary Identified Human Metabolite of Famotidine

Famotidine Sulfoxide is recognized as the only metabolite of famotidine identified in humans. drugbank.comhres.ca Following administration, famotidine undergoes hepatic metabolism, where 25-30% of the drug is eliminated through this pathway, leading to the formation of the inactive sulfoxide metabolite. drugbank.commedicines.org.ukinnovareacademics.in Studies in rats and dogs also identified the sulfoxide derivative as the sole metabolite in urine, although it was present in minor quantities. hres.cahres.ca This metabolite is considered therapeutically inactive due to its reduced H₂-receptor antagonism compared to the parent compound, famotidine.

Potential Role of this compound as an Oxidative Degradant or Further Oxidation Product in Research Contexts

While Famotidine Sulfoxide is the primary human metabolite, this compound is considered a potential further oxidation product or a degradation product in research and manufacturing contexts. The formation of the sulfone can occur when the thioether group of famotidine undergoes over-oxidation. In research settings, the oxidation of famotidine can be intentionally induced to study its degradation pathways. For example, treatment with hydrogen peroxide can lead to the formation of sulfoxides and, subsequently, sulfones. This process is relevant for impurity profiling during drug synthesis to ensure the quality and stability of the final product.

In Vitro Oxidative Transformation Studies of Famotidine Leading to Oxidized Products

In vitro studies provide a controlled environment to investigate the oxidative degradation of famotidine. These studies have utilized various oxidizing agents to simulate and analyze the formation of oxidized products, including Famotidine Sulfoxide and this compound.

One study detailed the preparation of degradation products by dissolving famotidine in hydrochloric acid and adding hydrogen peroxide, followed by heating. bu.edu.eg Another investigation into the stability of H₂-receptor antagonists, including famotidine, subjected the drug to oxidative stress using 30% hydrogen peroxide at room temperature for varying durations. oup.com The degradation kinetics were monitored, revealing that for famotidine, the process followed a second-order kinetic model. oup.com

A separate study focused on the impact of hydrogen peroxide on famotidine stability found that under these oxidative stress conditions, famotidine underwent rapid and complete degradation into impurities, with a sequential pathway observed over time. farmaceut.org This highlights hydrogen peroxide as a particularly potent oxidizing agent for famotidine. farmaceut.org The synthesis of a famotidine sulfoxide prodrug has also been achieved using a urea-hydrogen peroxide adduct, demonstrating a specific method for targeted oxidation. ijper.org

The table below summarizes findings from various in vitro oxidative studies on famotidine.

Oxidizing Agent Conditions Observed Products/Findings Kinetic Order
Hydrogen Peroxide (H₂O₂) in 0.1M HClBoiled in water bath for 45 minPreparation of degraded samples for analysis. bu.edu.egNot Specified
30% Hydrogen Peroxide (H₂O₂) in methanol (B129727) with 1% glacial acetic acidRoom temperature for 0, 15, 30, 60, and 120 minDegradation of famotidine. oup.comSecond Order oup.com
Hydrogen Peroxide (H₂O₂)Room temperatureRapid and complete degradation into impurities IMP-2 and IMP-3, with IMP-4 forming after 48 hours. farmaceut.orgNot Specified
Urea-Hydrogen Peroxide Adduct85°C for 30 minSynthesis of Famotidine Sulfoxide prodrug. ijper.orgNot Specified
N-Bromosuccinimide (NBS)5.0M HClOxidation of famotidine for spectrophotometric determination. bu.edu.egNot Specified
Cerric Sulphate (Ce(SO₄)₂) in 1.0M H₂SO₄Boiled in water bath for 5.0 minOxidation of famotidine for spectrophotometric determination. bu.edu.egNot Specified

These in vitro studies are crucial for understanding the chemical stability of famotidine and for the identification and characterization of its oxidative degradants, such as this compound.

Analytical Methodologies for Famotidine Sulfone Research

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methodologies for Famotidine (B1672045) Sulfone research, providing the necessary resolution to separate it from the parent drug, Famotidine, and other related substances.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of Famotidine Sulfone. Reversed-phase HPLC (RP-HPLC) methods are particularly common for separating Famotidine and its process-related impurities. scholarsresearchlibrary.com These methods are valued for their simplicity, specificity, and accuracy in quality control analysis. scholarsresearchlibrary.com

The choice of stationary phase is a critical parameter in developing a robust HPLC method. For the separation of Famotidine and its impurities, including this compound, C18 columns are frequently employed. scholarsresearchlibrary.comresearchgate.net These octadecylsilane columns provide a nonpolar stationary phase that effectively retains and separates compounds based on their hydrophobicity.

In addition to traditional silica-based C18 columns, Porous Graphitic Carbon (PGC) columns have been successfully used. nih.govafricaresearchconnects.com A PGC column was utilized in a stability-indicating method that accomplished the chromatographic separation of Famotidine and its related impurities within 10 minutes, demonstrating excellent specificity with no interference from tablet excipients. nih.govafricaresearchconnects.com

Table 1: Examples of Stationary Phases Used in HPLC Analysis of Famotidine Impurities

Stationary PhaseColumn TypeDimensionsParticle SizeReference
C18Hypersil BDS250 x 4.6 mm5 µm scholarsresearchlibrary.com
Porous Graphitic Carbon (PGC)--- nih.govafricaresearchconnects.com
C18Supelcosil LC18-- researchgate.net
C18Agilent 1200 Series150 x 4.6 mm5µm researchgate.net

Optimization of the mobile phase is crucial for achieving the desired resolution and peak shape. This involves adjusting the organic modifier composition, pH, and the use of buffers or ion-pairing agents.

Commonly used organic modifiers include acetonitrile and methanol (B129727). scholarsresearchlibrary.com The mobile phase composition is often a mixture of these solvents with an aqueous buffer. For instance, one method utilized a gradient elution with a mobile phase consisting of a buffer solution (1.8 g of 1-Hexane sodium sulfonate in 1000 ml of water, pH adjusted to 3.5 with glacial acetic acid), acetonitrile, and methanol. scholarsresearchlibrary.com Another method employed an isocratic mobile phase of 0.03 M disodium hydrogen phosphate buffer and acetonitrile (93:7, v/v) adjusted to pH 6.5. nih.gov

The pH of the mobile phase significantly influences the retention and selectivity of ionizable compounds like Famotidine and its derivatives. A study using a PGC column found a mobile phase of 50:50 (v/v) acetonitrile-water containing 0.5% pentane sulphonic acid to be effective. nih.gov The use of ion-pairing agents, such as hexane sulfonate, can enhance the retention of polar compounds and improve resolution. scholarsresearchlibrary.com

Table 2: Examples of Mobile Phase Compositions in HPLC Methods

Organic ModifiersAqueous Phase / BufferpHModeReference
Acetonitrile, Methanol1-Hexane sodium sulfonate3.5Gradient scholarsresearchlibrary.com
Acetonitrile0.03 M Disodium hydrogen phosphate6.5Isocratic nih.gov
AcetonitrileWater with 0.5% Pentane sulphonic acid-Isocratic nih.gov
Acetonitrile0.1 M Dihydrogen phosphate buffer with 0.2% Triethylamine3.0Isocratic researchgate.net
Methanol1% Acetic acid solution-Isocratic researchgate.net

Ultraviolet-Visible (UV-Vis) and Photodiode Array (PDA) detectors are the most common detection strategies for this compound in HPLC analysis. The selection of the detection wavelength is based on the UV absorption spectrum of the analyte.

For Famotidine and its impurities, detection is often performed at wavelengths ranging from 260 nm to 280 nm. Specific examples include detection at 265 nm, 266 nm, and 267 nm. scholarsresearchlibrary.comnih.govnih.govresearchgate.net A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which can aid in peak identification and purity assessment. scholarsresearchlibrary.com One RP-HPLC method utilized a PDA detector operated at 266 nm for the quantitation of Famotidine and its process impurities. scholarsresearchlibrary.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity over conventional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations without compromising efficiency. rjptonline.org

A UPLC method was developed for the quantification of organic impurities in Famotidine, demonstrating the technique's accuracy, precision, and linearity. rjptonline.org This method utilized an ACQUITY UPLC CSH C18 column (100 mm × 2.1 mm, 1.7 µm) with a gradient elution system. The mobile phase consisted of 0.1% Trifluoroacetic acid in water, acetonitrile, and methanol, with a flow rate of 0.3 mL/min. The column temperature was maintained at 45°C, and detection was carried out at 260 nm. rjptonline.org The total runtime for this analysis was 15 minutes, highlighting the efficiency of UPLC. rjptonline.org

For highly sensitive and selective quantification, particularly in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer.

LC-MS/MS methods have been developed for the determination of Famotidine in human plasma, and these approaches are inherently capable of detecting and quantifying its metabolites and degradation products like this compound. fudan.edu.cnnih.gov These methods often involve sample preparation steps such as protein precipitation with methanol or solid-phase extraction to remove interferences. fudan.edu.cn

The analysis is typically performed using an electrospray ionization (ESI) source in positive ion mode. fudan.edu.cn Quantification is achieved through multiple reaction monitoring (MRM), which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. fudan.edu.cnresearchgate.net For instance, a rapid and sensitive LC-MS/MS method for determining Famotidine in human plasma used a Venusil XBP Phenyl column with a mobile phase of 0.1% aqueous formic acid and methanol. fudan.edu.cn Another method for simultaneous determination of Famotidine and Metoprolol used an Agilent Gemini-NX C18 column with a gradient elution of methanol and water containing 0.1% formic acid. The monitored transition for Famotidine was m/z 338.1 → 189.1. nih.govresearchgate.net

Table 3: Validation Parameters for an LC-MS/MS Method for Famotidine

ParameterResultReference
Linearity Range2.5-250.0 ng/mL fudan.edu.cn
Correlation Coefficient (r)0.9999 fudan.edu.cn
Minimum Detectable Concentration2.5 ng/mL fudan.edu.cn
Relative Recoveries97.23% to 99.64% fudan.edu.cn
Extraction Recoveries> 80% fudan.edu.cn
Matrix Effect89.01% to 95.73% fudan.edu.cn

Preparative Chromatography for Isolation of this compound

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is a critical technique for isolating and purifying specific compounds from a mixture in sufficient quantities for further analysis, such as structural elucidation by NMR. nih.gov This method operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads.

In the context of Famotidine, preparative HPLC has been used to isolate impurities for characterization. google.com To isolate this compound, a reversed-phase column would typically be used, with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile or methanol. The gradient and flow rate are optimized to achieve the best possible separation between Famotidine, this compound, and other related substances. Fractions are collected as they elute from the column, and those containing the target compound are combined and concentrated. The purity of the isolated this compound is then confirmed using analytical HPLC before it is subjected to spectroscopic analysis. google.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the definitive identification and structural elucidation of chemical compounds.

Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful tool for determining the structure of unknown compounds by analyzing their fragmentation patterns. windows.net After the precursor ion is isolated, it is fragmented by collision-induced dissociation (CID), and the resulting product ions are analyzed. The fragmentation pattern provides a fingerprint that helps to piece together the molecule's structure.

The structure of Famotidine degradates and impurities has been successfully characterized using LC-MS/MS. nih.gov For Famotidine, which has a molecular weight of 337, negative ion ESI-MS/MS analysis of the [M-H]⁻ ion at m/z 336 reveals characteristic product ions. researchgate.net Similarly, fragmentation studies of Famotidine impurities help identify the site of molecular changes. google.comresearchgate.net The presence of fragment ions like [M+H]⁺ 155 and [M+H]⁺ 189 in both Famotidine and an impurity indicated that the core thiazole ring structure was intact. researchgate.net

For this compound, the molecular weight is 32 atomic mass units higher than Famotidine due to the addition of two oxygen atoms to the thioether sulfur. MS/MS analysis would be expected to show fragment ions common to the Famotidine structure, but with a mass shift for any fragments that retain the newly formed sulfone group. This comparative analysis of fragmentation patterns is key to confirming the location of the oxidation.

Ion TypeFamotidine Fragment (m/z)Famotidine Impurity Fragment (m/z)Ion Mode
Product Ion259-Positive
Product Ion189189Positive
Product Ion155155Positive

This table compares known fragments of Famotidine with those observed in an impurity, demonstrating how MS/MS is used for structural comparison. google.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H-NMR gives information on the number, environment, and connectivity of protons, while ¹³C-NMR provides similar information for carbon atoms.

The NMR spectra of Famotidine have been reported, with assignments for its various protons and carbons. researchgate.net For instance, the original chemical patent for Famotidine included ¹H NMR data in DMSO-d₆. researchgate.net The oxidation of the thioether sulfur in Famotidine to a sulfone group in this compound would cause significant changes in the NMR spectrum, particularly for the adjacent methylene protons (-S-CH₂-CH₂-). The strongly electron-withdrawing sulfone group would deshield these protons, causing their signals to shift downfield (to a higher ppm value) in the ¹H-NMR spectrum. Similar downfield shifts would be expected for the corresponding carbon atoms in the ¹³C-NMR spectrum. Comparing the NMR spectra of a suspected impurity with that of pure Famotidine allows for the precise identification of structural modifications. google.com

NucleusFamotidine Chemical Shift (ppm) in DMSO-d₆ (Approximate)Expected Shift for this compound
¹H~2.7 (t, -S-CH₂ -CH₂-)Downfield Shift (>3.0 ppm)
¹H~3.5 (s, -CH₂ -S-)Downfield Shift
¹³C~28 (-S-C H₂-CH₂-)Downfield Shift
¹³C~30 (-C H₂-S-)Downfield Shift

This table presents approximate ¹H and ¹³C NMR chemical shifts for Famotidine and the predicted effect of oxidation on these shifts for this compound. google.comresearchgate.net

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. nih.govlibretexts.org Different bonds (C=O, N-H, O-H, S=O) vibrate at characteristic frequencies, resulting in a unique spectral fingerprint.

The IR spectrum of Famotidine shows characteristic absorption bands for its functional groups, including N-H stretching (amine/amide groups), C-H stretching, C=N stretching, and the asymmetric and symmetric stretching of the sulfonyl (SO₂) group. researchgate.netresearchgate.net The sulfonyl group in Famotidine gives rise to strong bands around 1284 cm⁻¹ and 1147 cm⁻¹. researchgate.net this compound contains this original sulfonyl group and an additional sulfone group formed from the oxidation of the thioether link. Therefore, the IR spectrum of this compound would be expected to exhibit new, strong absorption bands characteristic of a sulfone (S=O) group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). The presence and intensity of these bands, alongside the other characteristic peaks of the Famotidine backbone, would serve as strong evidence for its structure.

Functional GroupFamotidine Characteristic Absorption (cm⁻¹)
Amine (N-H) Stretch3504, 3400, 3374
C-H Stretch2938, 3103
C=N Stretch1638
Sulfonyl (SO₂) Asymmetric Stretch1284
Sulfonyl (SO₂) Symmetric Stretch1147

This table lists characteristic IR absorption frequencies for the functional groups present in Famotidine. researchgate.net

UV-Visible Spectrophotometry for Quantification and Spectral Characteristics

UV-Visible spectrophotometry is a fundamental technique for the quantification of famotidine, and by extension, can be applied to its derivatives like this compound, particularly as a detection method following chromatographic separation. The spectral characteristics of the parent compound, famotidine, are well-documented, though they vary with the solvent used. For instance, maximum absorbance (λmax) has been observed at various wavelengths such as 265 nm, 287 nm, and 320.5 nm researchgate.netijrpc.comresearchgate.net. In methanol, famotidine exhibits three maxima at 288.0 nm, 211.0 nm, and 205.1 nm google.com.

While specific spectral data for pure this compound is not extensively detailed in readily available literature, UV analysis of famotidine and its impurities indicates that the core chromophore structure results in similar UV characteristics derpharmachemica.com.

Some spectrophotometric methods for famotidine involve an oxidative coupling reaction or reaction with other reagents to produce a colored product that can be measured in the visible range. For example, a reaction with pyrocatechol in the presence of an oxidant yields a blue-colored product with a maximum absorption at 580 nm chemmethod.com. Another method involves a reaction with alizarin red S to produce a red complex with a λmax at 528 nm isciii.es. These indirect methods are designed to quantify the parent drug, and the formation of this compound would be part of the oxidative process that consumes the initial analyte.

Table 1: Reported UV Absorption Maxima for Famotidine

Wavelength (λmax) Solvent/Method
265 nm 0.1N Hydrochloric Acid researchgate.net
287 nm Not Specified ijrpc.com
320.5 nm Water researchgate.net
215 nm Water researchgate.net
288.0 nm Methanol google.com
580 nm Visible (Oxidative Coupling) chemmethod.com

Other Analytical Methods

Titrimetric methods offer a classic and cost-effective approach for the quantitative determination of famotidine by exploiting the reactivity of its thioether group. The oxidation of famotidine proceeds first to the S-oxide and subsequently to the sulfone, and this reaction can be controlled and used for quantification.

A validated iodometric back-titration method has been developed for this purpose. The procedure involves treating famotidine with an excess of a standard oxidizing agent, potassium caroate (KHSO₅). The conditions of the reaction determine the final oxidation product. While the famotidine S-oxide is formed under acidic conditions (pH 2.0-5.0), the complete oxidation to this compound is achieved in a neutral to slightly alkaline medium (pH 7.0-8.4) rjptonline.org.

The stoichiometry of the reaction to form the sulfone is 1 mole of famotidine to 2 moles of potassium caroate (1:2) rjptonline.org. After allowing the oxidation reaction to proceed for a set time (e.g., 20 minutes), the unreacted potassium caroate is determined by iodometric titration with a standard sodium thiosulfate solution rjptonline.org. This method is applicable over a concentration range of 1-10 mg/mL rjptonline.org.

Table 2: Titrimetric Method Validation Parameters for Famotidine Determination

Parameter Result
Linearity Range 1-10 mg/mL rjptonline.org
Recovery 99.2% to 100.5% rjptonline.org
Relative Standard Deviation (RSD) 1.09% to 1.70% rjptonline.org

Chemiluminescence offers a highly sensitive method for the trace analysis of famotidine. This technique is based on the measurement of light emitted from a chemical reaction, in this case, the interaction of famotidine with luminol in an alkaline solution researchgate.net. While this method is established for the parent drug, its direct applicability for the quantification of this compound has not been detailed. The oxidative reaction that produces the light signal may be dependent on the unoxidized thioether moiety of famotidine.

The method for famotidine has been shown to be sensitive, with a linear calibration curve in the range of 2-12 mg/mL and a limit of detection (LOD) of 0.0314 mg/mL researchgate.net. Such methods are valuable in contexts requiring high sensitivity, such as in the analysis of biological samples.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a valuable tool for studying the physicochemical properties of pharmaceutical compounds, including polymorphism and stability.

DSC studies on famotidine have identified different polymorphic forms, with the stable form A showing a melting point of approximately 169.4°C and the metastable form B having a melting point around 161.8°C scholarsresearchlibrary.com. A DSC thermogram of pure famotidine shows a characteristic sharp endothermic peak at approximately 164.20°C, corresponding to its melting point scholarsresearchlibrary.com.

While a specific DSC thermogram for this compound is not widely published, research on the related famotidine sulphoxide provides insight into the thermal properties of oxidized derivatives. The sulphoxide prodrug of famotidine exhibits a sharp endothermic peak at 146.34°C, which is distinct from that of the parent drug, indicating the formation of a new chemical entity with a different thermal profile ijrpc.comtpcj.org. This demonstrates the utility of DSC in distinguishing between famotidine and its oxidized forms.

Table 3: DSC Melting Endotherms for Famotidine and a Related Oxidized Product

Compound Melting Point (°C)
Famotidine (Pure) 164.20 scholarsresearchlibrary.com

Analytical Method Validation and Performance Characteristics

Selectivity and specificity are critical performance characteristics of any analytical method, ensuring that the method can unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. For this compound, this typically involves chromatographic methods that can separate it from famotidine, famotidine S-oxide, and other process-related impurities.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most powerful and commonly used technique for this purpose. Stability-indicating HPLC methods have been developed and validated specifically for the separation and quantification of famotidine and its impurities. These methods are designed to resolve all potential degradation products from the main drug peak.

Specificity is demonstrated through forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation (e.g., with H₂O₂), heat, and light. The resulting chromatograms are inspected to ensure that the peaks of the degradation products are well-separated from the famotidine peak and from each other. An HPLC method for famotidine and its process impurities, including the sulfoxide (B87167) impurity, utilized a C18 column with a mobile phase containing an ion-pairing agent (1-Hexane sodium sulfonate) and UV detection at 266 nm. The validation of such methods confirms their specificity, making them suitable for quality control and impurity profiling of famotidine, which would include the detection and quantification of this compound.

Sensitivity Assessment (Limit of Detection - LOD, Limit of Quantification - LOQ)

The sensitivity of an analytical method is determined by its limit of detection (LOD) and limit of quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

In the context of this compound, which is often analyzed as the sulfoxide impurity in famotidine, various analytical techniques have been developed with varying levels of sensitivity. For instance, a reversed-phase high-performance liquid chromatography (RP-HPLC) method has been established for the quantification of famotidine and its process-related impurities. In this method, the LOD and LOQ for the sulfoxide impurity were determined based on the signal-to-noise ratio, with the LOD being the concentration that yields a signal-to-noise ratio of 3:1, and the LOQ corresponding to a ratio of 10:1 researchgate.net.

Another study, which involved the kinetic investigation of famotidine's S-oxidation to its sulfone, developed a titrimetric method. The LOQ for this method was calculated from the regression equation derived from the calibration curve isciii.es.

The following table summarizes the reported LOD and LOQ values for famotidine sulfoxide from a representative analytical method.

CompoundLOD (ng/mL)LOQ (ng/mL)Analytical Method
Famotidine Sulfoxide Impurity1237.5RP-HPLC

Linearity and Calibration Range

Linearity is a critical parameter in quantitative analysis, demonstrating the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. This is typically evaluated by analyzing a series of standards of known concentrations and is mathematically expressed by the correlation coefficient (r) of the linear regression analysis.

For the analysis of famotidine sulfoxide, an RP-HPLC method demonstrated excellent linearity over a specific concentration range. The linearity was assessed by constructing a calibration curve from the peak areas obtained from chromatograms of the sulfoxide impurity at various concentrations researchgate.net.

Similarly, a titrimetric method developed for the determination of famotidine, which involves its oxidation to the sulfone, also established a linear relationship between the analyte concentration and the titrant volume over a specified range isciii.es.

The table below presents the linearity data for the famotidine sulfoxide impurity from a validated RP-HPLC method.

CompoundConcentration Range (µg/mL)Correlation Coefficient (r)Analytical Method
Famotidine Sulfoxide Impurity0.04 - 90.00.9999RP-HPLC

Accuracy and Precision (Intra-day, Inter-day Variability)

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Precision is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

The accuracy and precision of analytical methods for famotidine and its impurities, including the sulfoxide, have been thoroughly validated. In an RP-HPLC method, accuracy was determined by calculating the percent recovery of the impurity at different concentration levels. The precision was assessed by analyzing multiple preparations of a homogenous sample, both on the same day (intra-day) and on different days (inter-day) researchgate.net.

A titrimetric method involving the formation of this compound also underwent validation for accuracy and precision. The accuracy was demonstrated by the high recovery percentages, and the precision was confirmed by the low relative standard deviation (RSD) of the results isciii.es.

The following table provides an example of the accuracy and precision data for the determination of famotidine, which involves its conversion to the sulfone, using a titrimetric method.

ParameterValueAnalytical Method
Recovery99.2% to 100.5%Titrimetric
Precision (RSD)1.09% to 1.70%Titrimetric

Robustness and Ruggedness Testing

Robustness and ruggedness are measures of an analytical method's reliability. Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, while ruggedness assesses the reproducibility of results under a variety of normal test conditions, such as different analysts, instruments, or laboratories pharmaguideline.com.

The validation of analytical methods for famotidine and its impurities often includes an evaluation of robustness. For instance, in an RP-HPLC method, robustness was tested by intentionally altering parameters such as the flow rate of the mobile phase and its composition. The results indicated that these minor changes did not significantly affect the determination of the drug, thus demonstrating the method's robustness rasayanjournal.co.in.

A titrimetric method for famotidine, which leads to the formation of the sulfone, was also checked for robustness by performing the experiment on two different days isciii.es. Similarly, a UPLC method for the quantification of organic impurities in famotidine was fully validated for both ruggedness and robustness in compliance with regulatory guidelines rjptonline.org.

Reference Standard Development and Application for Famotidine Sulfoxide/Sulfone

Reference standards are highly purified compounds that are used as a benchmark for confirming the identity and purity of a substance and for calibrating analytical instruments. The availability of a well-characterized reference standard for famotidine sulfoxide is essential for the accurate quantification of this impurity.

Famotidine sulfoxide is available as a fully characterized chemical compound and is used as a reference standard for the active pharmaceutical ingredient (API) famotidine. This reference standard is compliant with regulatory guidelines and is utilized for analytical method development, method validation, and quality control applications during the synthesis and formulation stages of drug development. It also serves as a reference for traceability against pharmacopeial standards such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP).

Several chemical suppliers offer famotidine sulfoxide as a reference standard, providing comprehensive characterization data and a Certificate of Analysis (CoA) to ensure its quality and suitability for analytical purposes.

Impurity Profiling and Degradation Studies Involving Famotidine Sulfone

Identification and Characterization of Famotidine (B1672045) Sulfone as a Process Impurity or Degradant

Famotidine Sulfone is recognized as a degradation product of famotidine, formed under specific oxidative conditions. While famotidine can degrade through various pathways, including hydrolysis and photolysis, the formation of the sulfone derivative is specifically linked to oxidation of the sulfur atom in the thioether side chain. nih.govpharmaexcipients.com

Studies have investigated the degradation of famotidine under forced conditions to identify potential impurities. ijpsr.com The formation of this compound occurs in a basic medium (pH 7-9). isciii.es Optimal conditions for its formation have been identified at a pH of 7.0 with a reaction time of 20 minutes. isciii.es In one study, the reaction involved oxidizing famotidine with potassium caroate, where the quantitative formation of the sulfone from its sulfoxide (B87167) intermediate was observed to complete within 30 minutes. isciii.es This identification is crucial for quality control, as impurities can affect the quality and efficacy of the active pharmaceutical ingredient (API). scholarsresearchlibrary.com

The characterization of such degradants is often accomplished using various analytical techniques. For instance, while not specifically for the sulfone, related famotidine impurities have been characterized using methods like mass spectrometry (MS), infrared spectroscopy (IR), differential scanning calorimetry (DSC), and nuclear magnetic resonance (NMR) spectroscopy. rjptonline.org The formation of this compound can be identified by its distinct polarographic peak at approximately -1.4 to -1.5 V. isciii.es

Strategies for Trace Level Quantification of this compound Impurities

The quantification of impurities at trace levels is essential for ensuring the safety and purity of pharmaceutical products. nih.gov Various analytical methods are employed for the determination of famotidine and its related substances, which can be adapted or specifically developed for this compound.

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are powerful techniques for separating and quantifying impurities. scholarsresearchlibrary.comrjptonline.org Methods have been developed to separate famotidine from its potential degradants, including those formed under oxidative stress. ijpsr.comscholarsresearchlibrary.com These chromatographic methods are often validated according to International Council for Harmonisation (ICH) guidelines for parameters like linearity, precision, accuracy, and limit of detection (LOD) and limit of quantification (LOQ). scholarsresearchlibrary.comrjptonline.org For other famotidine impurities, UPLC methods have achieved LOD and LOQ values as low as 0.12 µg/mL and 0.4 µg/mL, respectively, demonstrating the high sensitivity required for trace analysis. rjptonline.org

A specific titrimetric method has been developed for famotidine determination that relies on its oxidation to this compound by potassium caroate. isciii.es This method was validated and shown to be linear for famotidine in the concentration range of 1-10 mg/mL, with a calculated LOQ of 0.03 mg/mL. isciii.es Such a method, while quantifying the parent drug, is based on the stoichiometric formation of the sulfone, indicating its utility in studies related to this specific degradant.

Table 1: Validated Titrimetric Method for Famotidine Quantification via Sulfone Formation

Parameter Result
Linearity Range 1-10 mg/mL
Correlation Coefficient (r) 0.999
Recovery 99.2% to 100.5%
Limit of Quantification (LOQ) 0.03 mg/mL
Stoichiometry 1 mol Famotidine : 2 mols KHSO₅

Data sourced from a study on the kinetic reaction of Famotidine S-oxidation. isciii.es

Relationship between this compound and Other Oxidative Degradation Products of Famotidine

The primary oxidative degradation product of famotidine is Famotidine Sulfoxide. bu.edu.egfarmaceut.org this compound is a subsequent oxidation product, formed through the further oxidation of the sulfoxide intermediate. The degradation pathway proceeds from the thioether in the parent famotidine molecule to the sulfoxide, and then upon further oxidation, to the sulfone.

Forced degradation studies, often using oxidizing agents like hydrogen peroxide (H₂O₂), are performed to generate and identify these products. ijpsr.combu.edu.eg In one such study, complete oxidative degradation was achieved by treating a famotidine solution with 30% hydrogen peroxide for one hour. nih.gov The structural relationship shows that oxidative degradants like the sulfoxide are considered inactive as antipeptic ulcer agents, highlighting the importance of quantifying their presence. bu.edu.eg

The formation of this compound from Famotidine S-oxide has been studied kinetically. isciii.es Research shows that 1 mole of famotidine is oxidized by 2 moles of potassium caroate (KHSO₅), indicating a two-step oxidation process where the sulfone is the final product. isciii.es This hierarchical relationship is critical for understanding the degradation profile of famotidine under oxidative stress.

Table 2: Key Oxidative Degradation Products of Famotidine

Compound Role in Degradation Pathway
Famotidine Parent Drug
Famotidine Sulfoxide Primary Oxidative Degradation Product bu.edu.egfarmaceut.org

| This compound | Secondary/Further Oxidative Degradation Product isciii.es |

Elucidation of Degradation Pathways Leading to this compound

The degradation pathway to this compound is a direct result of oxidative stress on the famotidine molecule. The core of this pathway is the oxidation of the sulfur atom within the side chain.

The process occurs in two main steps:

Formation of Famotidine Sulfoxide: The thioether group (-S-) in the famotidine side chain is first oxidized to a sulfoxide group (-SO-). This is the primary and most common oxidative degradation step. bu.edu.egfarmaceut.org This reaction can be induced by agents like hydrogen peroxide or potassium caroate. isciii.esnih.gov

Formation of this compound: The intermediate Famotidine Sulfoxide is then subjected to further oxidation, which converts the sulfoxide group (-SO-) into a sulfone group (-SO₂-). isciii.es

Kinetic studies using potassium caroate as the oxidizing agent have confirmed this pathway. isciii.es The stoichiometry of the reaction, where one mole of famotidine reacts with two moles of the oxidizing agent, supports a sequential two-electron oxidation process at the sulfur center. isciii.es The reaction is pH-dependent, with the formation of the sulfone being favored in neutral to basic conditions (pH 7-9). isciii.es Hydrolytic degradation, which occurs under strongly acidic or alkaline conditions, leads to different products and follows separate pathways. nih.govnih.gov

Computational and Theoretical Investigations of Famotidine Sulfone

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques allow for a detailed examination of the structural and dynamic properties of famotidine (B1672045) sulfone. These methods are crucial for understanding its behavior at a molecular level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, vibrational frequencies, and electronic properties of molecules like famotidine sulfone. While specific DFT studies exclusively on this compound are not widely published, the principles can be extrapolated from research on famotidine and related sulfone compounds.

DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), can determine the optimized geometry of this compound. researchgate.netconicet.gov.ar These calculations provide insights into bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. Furthermore, DFT is used to calculate the electronic properties that govern the reactivity of the molecule.

Table 1: Key Electronic Properties Investigated by DFT

PropertyDescriptionRelevance to this compound
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For this compound, this would indicate its susceptibility to further reactions.
Electrostatic Potential (ESP) Map A visual representation of the electrostatic potential on the electron density surface of a molecule.The ESP map identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions.
Bond Dissociation Energy (BDE) The energy required to break a specific bond homolytically.Calculating the S=O bond dissociation energy can help in assessing the stability of the sulfone group under various conditions. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. By simulating the molecule's behavior over time, MD provides a detailed view of its conformational flexibility and stability.

For this compound, MD simulations can be employed to explore its conformational landscape. The simulation would reveal the different shapes the molecule can adopt in solution and the energetic barriers between these conformations. This is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a receptor.

A typical MD simulation involves placing the molecule in a simulated environment, such as a box of water molecules, and then solving Newton's equations of motion for every atom. The resulting trajectory provides information on how the molecule's structure evolves over time.

Table 2: Parameters from MD Simulations for Assessing Stability

ParameterDescriptionSignificance for this compound
Root Mean Square Deviation (RMSD) A measure of the average distance between the atoms of superimposed conformations.A stable RMSD value over time suggests that the molecule has reached a stable conformational state. nih.gov
Root Mean Square Fluctuation (RMSF) Measures the deviation of each atom from its average position over the course of the simulation.RMSF analysis can identify the more flexible regions of the this compound molecule. nih.gov
Radius of Gyration (Rg) A measure of the compactness of the molecule.Changes in Rg can indicate conformational changes, such as folding or unfolding. chemrxiv.org

MD simulations have been successfully applied to study famotidine in co-amorphous systems and its interaction with biological targets. conicet.gov.archemrxiv.org A recent 2024 study also utilized molecular docking and molecular dynamics simulations to investigate the interaction of a potential genotoxic impurity of famotidine with DNA. nih.gov These studies highlight the power of MD in understanding the dynamic behavior and stability of famotidine and its derivatives.

In Silico Prediction of Oxidative Pathways and Stability Profiles

In silico tools are increasingly used in the pharmaceutical industry to predict the degradation pathways of drug molecules, which can save significant time and resources in stability studies. These computational models can forecast the likely degradation products under various stress conditions, including oxidation.

For famotidine, the primary oxidative degradation product is this compound, formed by the oxidation of the thioether sulfur. researchgate.net Software programs can predict this transformation based on the chemical structure of famotidine and a knowledge base of chemical reactions. A 2025 study highlighted the use of in silico prediction tools to forecast the potential degradation pathways of famotidine and to evaluate their reliability against experimental data. farmaceut.org

These predictive models can also provide insights into the stability profile of this compound itself. By analyzing its structure, the software can predict its susceptibility to further degradation under different pH, temperature, and oxidative stress conditions.

Structure-Activity Relationship (SAR) Exploration for Oxidized Famotidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For famotidine and its derivatives, SAR studies help to identify the key structural features required for H2-receptor antagonist activity.

The oxidation of the thioether in famotidine to the sulfone has a significant impact on its pharmacological activity. It is well-established that this compound, the main metabolite, lacks significant H2-receptor antagonist activity. bu.edu.egresearchgate.net This loss of activity is attributed to the change in the electronic properties and conformation of the molecule upon oxidation of the sulfur atom.

Studies on related N-sulfamoyl and N-sulfonyl amidines have provided further insights into the SAR of this class of compounds. Research has shown that sulfamoyl amidines, the class to which famotidine belongs, are generally more potent than the corresponding sulfonyl amidines. nih.gov This suggests that the electronic nature of the sulfur-containing group is a critical determinant of activity.

Future Research Directions and Challenges in Famotidine Sulfone Research

Advancements in Ultra-Trace Analysis and Comprehensive Impurity Profiling

The detection and quantification of impurities at minute concentrations are critical in pharmaceutical quality control. nih.gov For famotidine (B1672045) sulfone, which can exist as a process-related impurity or a degradation product, the ability to perform ultra-trace analysis is paramount. scholarsresearchlibrary.comajpaonline.comscholarsresearchlibrary.com

Challenges and Future Directions:

Increasingly Stringent Regulatory Expectations: Global regulatory bodies continually revise and tighten the acceptable limits for impurities in active pharmaceutical ingredients (APIs) and formulated products. journalijar.com This necessitates the development of analytical methods with ever-lower limits of detection (LOD) and quantification (LOQ). rjptonline.org Future research will likely focus on pushing these analytical boundaries to the parts-per-billion (ppb) level or even lower.

Complex Sample Matrices: Famotidine sulfone often needs to be analyzed in complex matrices such as bulk drugs, pharmaceutical formulations, and biological fluids. scholarsresearchlibrary.comderpharmachemica.com These matrices can interfere with the analysis, making it difficult to achieve the required sensitivity and selectivity. spectroscopyonline.com Advanced sample preparation techniques and more sophisticated analytical instrumentation will be crucial to overcome these challenges.

Comprehensive Profiling: Beyond just quantifying known impurities like this compound, there is a growing emphasis on comprehensive impurity profiling to identify any new or unknown degradation products. biomedres.usnih.gov This requires the use of high-resolution analytical techniques capable of separating and identifying a wide range of chemical entities. apacsci.com

Table 1: Current and Future Trends in Ultra-Trace Analysis

Aspect Current State Future Direction
Sensitivity Parts-per-million (ppm) level detection. nih.govPushing towards parts-per-billion (ppb) and lower.
Methodology Primarily HPLC-UV. scholarsresearchlibrary.comscholarsresearchlibrary.comIncreased use of LC-MS/MS and high-resolution mass spectrometry (HRMS) for enhanced sensitivity and specificity. nih.govijpsjournal.com
Focus Quantification of known impurities.Comprehensive profiling of both known and unknown impurities. biomedres.us

In-depth Mechanistic Studies of this compound Formation Under Various Conditions

Understanding the mechanisms by which famotidine transforms into this compound is essential for controlling its presence in the final drug product. scispace.com This involves studying the kinetics and pathways of its formation under different environmental and process conditions. researchgate.netnih.gov

Challenges and Future Directions:

Influence of Environmental Factors: The formation of this compound can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. researchgate.netnih.gov Detailed kinetic studies are needed to model the rate of formation under a wide array of conditions. For instance, the degradation of famotidine is highly dependent on the pH of the solution, with different degradation pathways observed in acidic and alkaline media. researchgate.netnih.gov

Role of Excipients: In pharmaceutical formulations, excipients can interact with the active ingredient and influence its stability. researchgate.netresearchgate.net Research is needed to investigate how different excipients might promote or inhibit the oxidation of famotidine to its sulfone derivative. For example, some flavors used in oral suspensions have been found to contain aldehydes that can interact with famotidine. researchgate.netresearchgate.net

Forced Degradation Studies: Forced degradation studies are crucial for identifying potential degradation products and understanding degradation pathways. researchgate.net Future studies should employ a variety of stress conditions to ensure a thorough understanding of all potential degradation routes leading to this compound.

Development of Novel Analytical Techniques for Enhanced Specificity and Throughput

The demand for faster and more efficient analytical methods is a constant driver of innovation in the pharmaceutical industry. pharmasalmanac.comcreative-diagnostics.com For this compound, this means developing techniques that can provide rapid and reliable results without compromising on accuracy.

Challenges and Future Directions:

High-Throughput Screening (HTS): In a manufacturing environment, the ability to rapidly screen large numbers of samples is essential for process control. scdiscoveries.com HTS methodologies, often involving automation and miniaturization, are being increasingly adopted. pharmasalmanac.comcreative-diagnostics.com The development of HTS-compatible assays for this compound would significantly streamline quality control processes.

Enhanced Specificity: Achieving high specificity is critical to avoid false positives and ensure that the analytical signal is solely from this compound. creative-diagnostics.com This can be particularly challenging when dealing with structurally similar impurities. Novel chromatographic stationary phases and more selective detectors are areas of active research.

Miniaturization and Automation: The trend towards smaller, automated analytical systems offers benefits in terms of reduced solvent consumption, faster analysis times, and improved reproducibility. pharmasalmanac.com The integration of microfluidics and robotic systems into the analytical workflow for this compound is a promising area for future development.

Strategic Integration of Advanced Spectroscopic and Chromatographic Platforms

The combination of different analytical techniques, often referred to as hyphenated techniques, provides a powerful approach for the comprehensive analysis of pharmaceutical impurities. biomedres.us The integration of advanced spectroscopic and chromatographic platforms is key to tackling the challenges associated with this compound analysis.

Challenges and Future Directions:

LC-MS/MS and HRMS: The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS) offers unparalleled sensitivity and specificity for the identification and quantification of impurities. ijpsjournal.comthermofisher.com These techniques are becoming the gold standard for impurity analysis and will continue to be refined for even greater performance. apacsci.com

Multi-dimensional Chromatography: Two-dimensional liquid chromatography (2D-LC) and other multi-dimensional separation techniques can provide significantly enhanced resolving power for complex samples containing numerous impurities. ijpsjournal.comleadingpharm.com The application of these techniques to famotidine analysis could reveal previously undetected impurities.

Advanced Spectroscopic Detectors: The use of advanced detectors, such as charged aerosol detectors (CAD) and evaporative light scattering detectors (ELSD), in conjunction with chromatography can provide alternative or complementary information to traditional UV detection. leadingpharm.com

Software and Data Analysis: The vast amounts of data generated by modern analytical instruments require sophisticated software for processing, analysis, and reporting. proteinmetrics.commirion.com Future developments will focus on creating more intelligent and automated data analysis platforms to streamline the workflow and ensure data integrity. proteinmetrics.commirion.com

Table 2: Integrated Analytical Platforms for this compound Analysis

Integrated Platform Key Advantages Application in this compound Research
LC-MS/MS High sensitivity and specificity, structural elucidation capabilities. nih.govijpsjournal.comAccurate quantification at trace levels, confirmation of identity. thermofisher.comgatewayanalytical.com
UPLC-HRMS Rapid analysis, high resolution for complex mixtures. rjptonline.orgijpsjournal.comComprehensive impurity profiling, identification of unknown degradation products. apacsci.com
2D-LC-UV/MS Enhanced separation of co-eluting peaks. leadingpharm.comResolving this compound from other closely related impurities.
GC-MS Analysis of volatile and semi-volatile impurities. journalijar.comiltusa.comIdentification of potential volatile precursors or degradation products. creative-proteomics.com

Q & A

Q. What analytical methods are recommended for quantifying Famotidine Sulfone in pharmacokinetic studies?

High-performance liquid chromatography (HPLC) is the standard method for quantifying this compound in biological samples. In sustained-release formulations, HPLC coupled with UV detection ensures precise measurement of plasma concentrations. For example, a study comparing free Famotidine with alginate-GMO microspheres used HPLC to determine parameters like Cmax (peak plasma concentration) and AUC (area under the curve) over 24 hours, with validation via statistical significance (e.g., p<0.05) . Ensure calibration curves are constructed using spiked plasma samples to account for matrix effects.

Q. How do researchers design experiments to evaluate sustained-release formulations of this compound?

A common approach involves preparing biodegradable matrices (e.g., alginate-glyceryl mono-oleate (GMO) microspheres) and comparing in vitro/in vivo release profiles. Key steps include:

  • Formulation Optimization : Varying polymer:drug ratios (e.g., 1:0.1 alginate:Famotidine) to modulate viscosity and release kinetics .
  • In Vivo Testing : Measuring Tmax (time to peak concentration) and Cmax in animal models. For instance, GMO-alginate microspheres extended Tmax to 6 hours versus 2 hours for free Famotidine, demonstrating sustained release .
  • Statistical Validation : Use ANOVA or t-tests to confirm differences in bioavailability between formulations.

Advanced Research Questions

Q. How can contradictory data on this compound’s bioavailability in different formulations be resolved?

Contradictions often arise from variability in polymer matrices or experimental conditions. To address this:

  • Control Variables : Standardize parameters like pH (gastric vs. intestinal conditions) and agitation speed during in vitro testing.
  • Cross-Study Analysis : Compare AUC values across studies. For example, GMO-alginate microspheres showed a 2153.025 ng·h/mL AUC0–24, nearly double that of free Famotidine, highlighting formulation efficacy .
  • Meta-Analysis : Pool data from multiple studies to identify trends, adjusting for confounding factors like particle size or cross-linking density.

Q. What frameworks are suitable for formulating hypothesis-driven research on this compound’s mechanism of action?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome). For example:

  • Population : Rodent models with induced gastric ulcers.
  • Intervention : Alginate-GMO microspheres loaded with this compound.
  • Comparison : Free Famotidine vs. sustained-release formulations.
  • Outcome : Ulcer healing rate, plasma drug concentration over 24 hours. This structure ensures methodological rigor and alignment with regulatory requirements .

Q. How should researchers address discrepancies between in vitro and in vivo release data for this compound formulations?

Discrepancies may stem from physiological factors (e.g., gastrointestinal motility) not replicated in vitro. Mitigation strategies include:

  • Dynamic In Vitro Models : Use biorelevant media simulating gastric-to-intestinal pH transitions.
  • Pharmacokinetic Modeling : Apply compartmental models to predict in vivo behavior from in vitro data. For instance, the higher Tmax (6 hours) of GMO-alginate microspheres in vivo correlates with their slower in vitro dissolution in high-viscosity matrices .
  • Sensitivity Analysis : Identify critical parameters (e.g., diffusion coefficient) affecting release profiles.

Methodological Guidance

Q. What statistical methods are appropriate for analyzing pharmacokinetic data from this compound studies?

Use non-compartmental analysis (NCA) to calculate AUC, Cmax, and Tmax. For comparative studies:

  • Paired t-tests : Compare AUC values between formulations in the same subject cohort.
  • Two-way ANOVA : Assess interactions between formulation type and time points. In a study of alginate-GMO microspheres, ANOVA confirmed significant differences in bioavailability (p<0.05) between formulations .

Q. How can researchers optimize experimental protocols to minimize variability in this compound microsphere preparation?

Key considerations:

  • Standardized Cross-Linking : Control calcium chloride concentration and exposure time during alginate cross-linking.
  • Particle Size Analysis : Use laser diffraction to ensure uniform microsphere size (e.g., 450–600 µm).
  • Accelerated Stability Testing : Store batches at 40°C/75% RH for 3 months to assess physicochemical stability .

Data Presentation and Reporting

Q. What are best practices for presenting pharmacokinetic data in manuscripts?

  • Tables : Include mean ± SD for parameters like Cmax, Tmax, and AUC. For example:
FormulationCmax (ng/mL)Tmax (h)AUC0–24 (ng·h/mL)
Free Famotidine458.6 ± 0.52.01110.7 ± 2.1
Alginate-Famotidine323.7 ± 0.43.0N/A
GMO-Alginate-Famotidine124.9 ± 0.96.02153.0 ± 6.7
Source: Adapted from Table 5 in
  • Figures : Use line graphs to depict plasma concentration-time profiles, highlighting formulation differences.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.